molecular formula C9H11FO3 B13611910 (3-Fluoro-2,6-dimethoxyphenyl)methanol

(3-Fluoro-2,6-dimethoxyphenyl)methanol

Cat. No.: B13611910
M. Wt: 186.18 g/mol
InChI Key: LAEWYGFABMKEMP-UHFFFAOYSA-N
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Description

(3-Fluoro-2,6-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H11FO3 It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of (3-Fluoro-2,6-dimethoxyphenyl)methanol may involve large-scale chemical synthesis using similar methods as those used in laboratory settings. The choice of reagents and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2,6-dimethoxyphenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom or methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3-Fluoro-2,6-dimethoxyphenyl)aldehyde or (3-Fluoro-2,6-dimethoxyphenyl)carboxylic acid.

Scientific Research Applications

(3-Fluoro-2,6-dimethoxyphenyl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluoro-2,6-dimethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-2,6-dimethoxyphenyl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (3-Fluoro-2,6-dimethoxyphenyl)acetone: Contains an acetone group instead of methanol.

    (3-Fluoro-2,6-dimethoxyphenyl)amine: Features an amine group in place of methanol.

Uniqueness

(3-Fluoro-2,6-dimethoxyphenyl)methanol is unique due to the specific combination of fluorine, methoxy, and methanol groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H11FO3

Molecular Weight

186.18 g/mol

IUPAC Name

(3-fluoro-2,6-dimethoxyphenyl)methanol

InChI

InChI=1S/C9H11FO3/c1-12-8-4-3-7(10)9(13-2)6(8)5-11/h3-4,11H,5H2,1-2H3

InChI Key

LAEWYGFABMKEMP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)OC)CO

Origin of Product

United States

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